molecular formula C16H12ClNO5S B2549667 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide CAS No. 1259235-63-6

7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide

Cat. No. B2549667
M. Wt: 365.78
InChI Key: WTABRBJOZFOBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonyl-containing compounds is a topic of interest due to their potential biological activities. For instance, the synthesis of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase, is described, highlighting the importance of sulfonyl groups in medicinal chemistry . Additionally, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide and its crystal structure determination suggests a methodical approach to creating sulfonyl-containing compounds with potential herbicidal activity . These examples may provide a foundation for the synthesis of the compound , although the exact synthesis route is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be complex and is often determined using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of a related compound was determined, revealing its monoclinic space group and other structural parameters . This information is crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing compounds can vary. The chlorosulfonation of N-benzyl carboxamides, for example, leads to the formation of sulfonyl chlorides, which can then be condensed with nucleophiles to give various derivatives . This suggests that the compound "7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide" could also undergo similar reactions, potentially leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their structure. The lipophilicity of such compounds, as indicated by their octanol-water partition coefficients, can affect their bioavailability and ability to penetrate biological membranes . The pharmacokinetics of these compounds, including their systemic bioavailability and brain/plasma ratios, are also important factors in their potential as pharmaceutical agents .

Scientific Research Applications

Synthesis and Anticancer Evaluation

1,4‐Naphthoquinones, similar in structure to the compound , have been utilized for the synthesis of various pharmaceutically active agents. Research on phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, akin to 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide, revealed potent cytotoxic activity against human cancer cell lines like A549, HeLa, and MCF‐7. These compounds displayed low toxicity in normal human kidney cells and induced apoptosis, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

Design, Synthesis, and Antimicrobial Activity

Compounds structurally similar to the query chemical have shown significant antimicrobial activity. A study involving the design and synthesis of new compounds containing biologically active segments, including a β-lactam drug component and a sulfonamido group, reported high biological activity against bacteria and fungi (Fadel & Al-Azzawi, 2021).

Synthesis and Biological Screening

N-substituted benzene sulfonamides, similar to the compound , have been synthesized and assessed for their biological activities. These compounds, like 7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide, were particularly effective against enzymes like acetylcholinesterase, indicating potential use in treating related disorders (Fatima et al., 2013).

Antimalarial and Antioxidant Properties

Sulphonamides and carboxamides have demonstrated efficacy against diseases like malaria. A study synthesizing new carboxamide derivatives bearing benzenesulphonamoyl alkanamides found that these compounds had notable antimalarial and antioxidant properties, comparable to known antimalarial drugs (Ugwu et al., 2017).

properties

IUPAC Name

7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5S/c17-13-8-12(9-14-15(13)23-10-22-14)16(19)18-24(20,21)7-6-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTABRBJOZFOBPA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=CC(=C2)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.